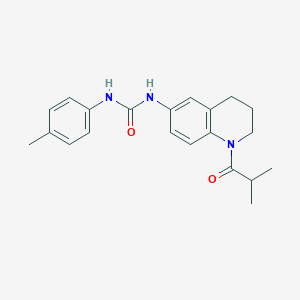
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, also known as ITU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITU is a synthetic compound that was first synthesized in the early 2000s and has since been extensively studied for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Fluorescence Studies
- Research indicates the synthesis of compounds with similar structures to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea. These compounds have been utilized in fluorescence studies, highlighting their potential use in labeled oligonucleotides, which could be significant in genetic and molecular biology research (S. Singh & Ramendra K. Singh, 2006).
Binding to Adenosine Receptors
- Research on isoquinoline and quinazoline urea derivatives, closely related to the chemical structure , shows their ability to bind to human adenosine A(3) receptors. These findings are significant in understanding receptor-ligand interactions, which could have implications in pharmacological and therapeutic applications (J. V. van Muijlwijk-Koezen et al., 2000).
Antagonism of TRPM8 Channel Receptor
- Tetrahydroisoquinoline derivatives have been identified as selective antagonists of the TRPM8 channel receptor, with potential applications in prostate cancer treatment. This research highlights the therapeutic potential of such compounds in oncology (L. De Petrocellis et al., 2016).
Antimicrobial Activity
- Some derivatives have been studied for their antimicrobial activities, suggesting potential use in combating microbial infections. This could be particularly valuable in developing new antimicrobial agents (Y. M. Elkholy & M. A. Morsy, 2006).
Application in Supramolecular Gelators
- The use of quinoline urea derivatives in the formation of Ag-complexes and their behavior as gelators highlights their potential application in material science, particularly in the creation of novel materials with specific physical properties (D. Braga et al., 2013).
Selective Detection in Aqueous Solution
- The synthesis of polymers incorporating rhodamine-based monomers, related to the compound of interest, demonstrates their utility in the selective detection of Fe3+ in aqueous solutions, indicating their potential use in environmental monitoring and analysis (Xueyan Liu et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-13-18(10-11-19(16)24)23-21(26)22-17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILIDAKTMNEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


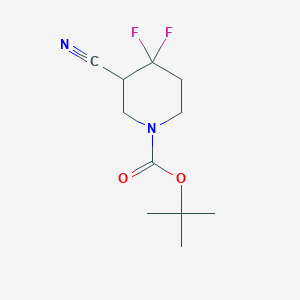
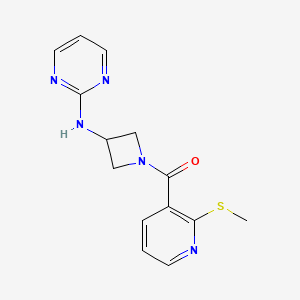
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
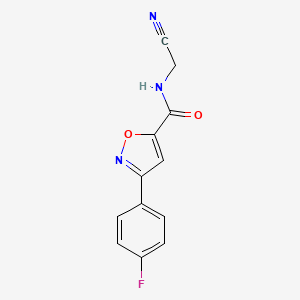

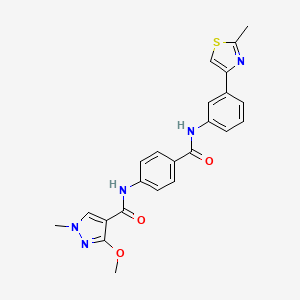

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)
![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)